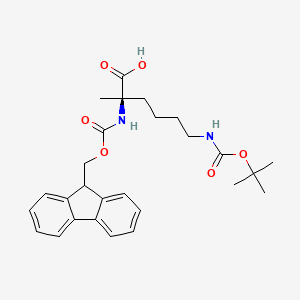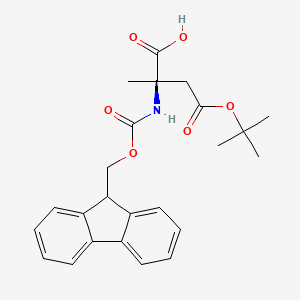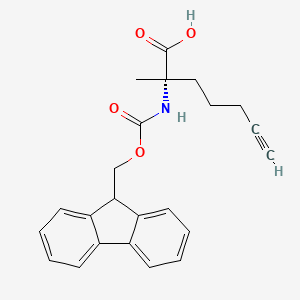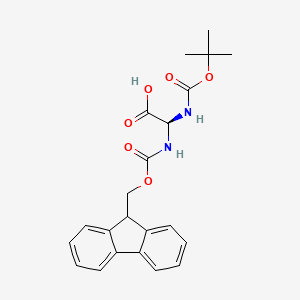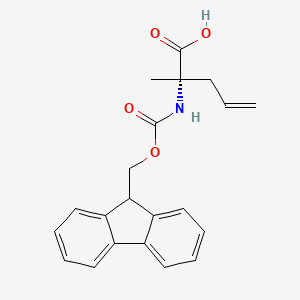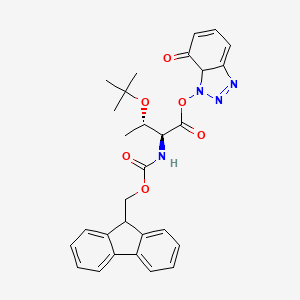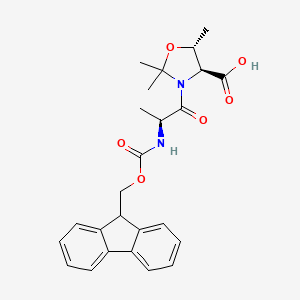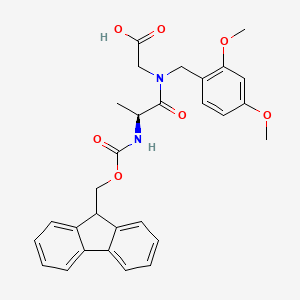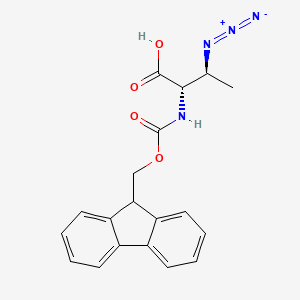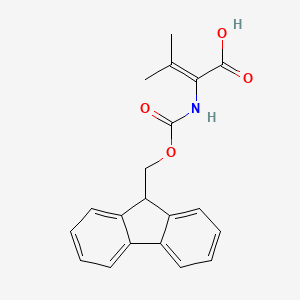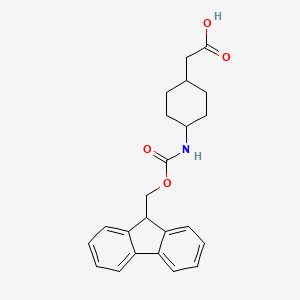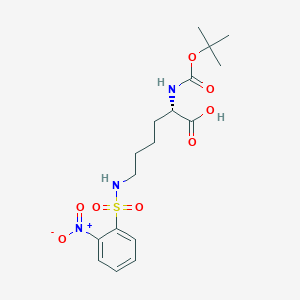
Boc-L-リシン(Ns)-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Boc-l-lys(ns)-oh, also known as N-tert-butoxycarbonyl-L-lysine, is a derivative of the amino acid lysine. It is commonly used in peptide synthesis as a protecting group for the amino group of lysine. The Boc (tert-butoxycarbonyl) group is introduced to protect the amino group from unwanted reactions during the synthesis process and can be removed under specific conditions to reveal the free amino group.
科学的研究の応用
Boc-l-lys(ns)-oh is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins.
Drug Development: Boc-l-lys(ns)-oh derivatives are used in the development of peptide-based drugs.
Bioconjugation: It is used in the modification of biomolecules for various applications, including drug delivery and diagnostics.
Material Science: Boc-l-lys(ns)-oh is used in the synthesis of novel materials with specific properties for industrial applications.
作用機序
Target of Action
The primary target of Boc-l-lys(ns)-oh is the N-tert-butyloxycarbonyl (N-Boc) group . The N-Boc group is a classical masking functionality employed in organic synthesis for the protection of amino groups . It is stable to nucleophilic reagents, hydrogenolysis, and base hydrolysis .
Mode of Action
Boc-l-lys(ns)-oh interacts with its target, the N-Boc group, through a process known as deprotection . Deprotection is a chemical reaction that removes a protecting group from a molecule. In the case of Boc-l-lys(ns)-oh, the deprotection of the N-Boc group is achieved by using oxalyl chloride in methanol . This reaction takes place under room temperature conditions .
Biochemical Pathways
The deprotection of the N-Boc group affects the biochemical pathways of the compound. The removal of the N-Boc group allows the amino group to participate in subsequent reactions . This can lead to the formation of new compounds, including medicinally active compounds .
Pharmacokinetics
The deprotection process can potentially influence these properties by altering the compound’s structure .
Result of Action
The result of the action of Boc-l-lys(ns)-oh is the selective deprotection of the N-Boc group from a structurally diverse set of compounds . This can lead to the formation of new compounds, including medicinally active compounds .
Action Environment
The action of Boc-l-lys(ns)-oh can be influenced by environmental factors. For example, the deprotection reaction takes place under room temperature conditions . Additionally, the use of oxalyl chloride in methanol as a deprotecting agent suggests that the reaction environment needs to be controlled to prevent unwanted side reactions .
生化学分析
Biochemical Properties
Boc-l-lys(ns)-oh plays a crucial role in biochemical reactions, particularly in the synthesis of peptides . It interacts with various enzymes and proteins during the peptide chain assembly process . The nature of these interactions is primarily chemical, involving the formation and breaking of bonds during the synthesis process .
Cellular Effects
The effects of Boc-l-lys(ns)-oh on cells and cellular processes are primarily related to its role in peptide synthesis. It influences cell function by contributing to the production of proteins, which are essential for numerous cellular processes
Molecular Mechanism
At the molecular level, Boc-l-lys(ns)-oh exerts its effects through its involvement in peptide synthesis . It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression through the proteins it helps synthesize .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Boc-l-lys(ns)-oh can change over time, particularly in relation to its stability and degradation
Metabolic Pathways
Boc-l-lys(ns)-oh is involved in the metabolic pathway of peptide synthesis It interacts with enzymes that facilitate the assembly of peptide chains
Transport and Distribution
The transport and distribution of Boc-l-lys(ns)-oh within cells and tissues are primarily related to its role in peptide synthesis
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-l-lys(ns)-oh typically involves the reaction of L-lysine with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as sodium hydroxide or triethylamine. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature. The Boc group is introduced to the amino group of lysine, resulting in the formation of Boc-l-lys(ns)-oh.
Industrial Production Methods
Industrial production of Boc-l-lys(ns)-oh follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
Boc-l-lys(ns)-oh undergoes several types of chemical reactions, including:
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to yield the free amino group.
Coupling Reactions: The free amino group of Boc-l-lys(ns)-oh can participate in peptide bond formation with carboxyl groups of other amino acids or peptides.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl), or oxalyl chloride in methanol are commonly used for Boc deprotection
Coupling: Carbodiimides such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) are used in the presence of coupling agents like hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS).
Major Products Formed
Deprotection: The major product formed is L-lysine with a free amino group.
Coupling: The major products are peptides or peptide derivatives containing Boc-l-lys(ns)-oh as a residue.
類似化合物との比較
Boc-l-lys(ns)-oh is compared with other amino acid derivatives used in peptide synthesis, such as:
Fmoc-L-lysine: Uses the fluorenylmethyloxycarbonyl (Fmoc) group for protection, which is removed under basic conditions.
Cbz-L-lysine: Uses the carbobenzoxy (Cbz) group for protection, which is removed under hydrogenolysis conditions.
Uniqueness
Boc-l-lys(ns)-oh is unique due to its stability under basic conditions and its ease of removal under acidic conditions. This makes it particularly useful in multi-step peptide synthesis where selective deprotection is required .
特性
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-[(2-nitrophenyl)sulfonylamino]hexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O8S/c1-17(2,3)28-16(23)19-12(15(21)22)8-6-7-11-18-29(26,27)14-10-5-4-9-13(14)20(24)25/h4-5,9-10,12,18H,6-8,11H2,1-3H3,(H,19,23)(H,21,22)/t12-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHWIGZMAQNMNOK-LBPRGKRZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCNS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-])C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCCNS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-])C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O8S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
